

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-nitropyridine

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Compound of Interest

Compound Name: **2-Hydroxy-3-nitropyridine**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **2-hydroxy-3-nitropyridine** from 2-hydroxypyridine. The information is curated for professionals in research and drug development.

Introduction

2-Hydroxy-3-nitropyridine is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis via the nitration of 2-hydroxypyridine is a fundamental reaction that can be achieved through various methods. This document outlines the primary synthesis protocols, offering detailed procedural steps and important safety considerations.

Physicochemical Properties of 2-Hydroxy-3-nitropyridine

A summary of the key physical and chemical properties of the target compound is provided below.

| Property | Value | Reference |
|-------------------|----------------------------------------------------|---------------------|
| Molecular Formula | $C_5H_4N_2O_3$ | [1] |
| Molecular Weight | 140.10 g/mol | [1] |
| Melting Point | 224-228 °C | [2] |
| Appearance | White to yellow or yellow-green crystalline powder | [2] |
| Purity (typical) | >98.0% (HPLC) | [2] |

Experimental Protocols

Two primary methods for the synthesis of **2-hydroxy-3-nitropyridine** are detailed below.

Protocol 1: Nitration using Nitric Acid in Pyridine

This protocol is adapted from a patented method and is noted for producing a high-purity product with reduced waste.[\[3\]](#)

Materials:

- 2-hydroxypyridine
- Pyridine
- Nitric acid (60-75% mass percent)
- Sodium hydroxide, sodium carbonate, or sodium bicarbonate (for neutralization)
- Ice
- Round-bottom flask
- Stirring apparatus
- Dropping funnel

- Concentrator (e.g., rotary evaporator)

Procedure:

- Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask.
- Place the reaction flask in an ice bath to cool the solution.
- Slowly add nitric acid (60-75%) dropwise to the cooled and stirred solution.
- After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.
- Concentrate the pyridine in the reaction flask to approximately half of its original volume.
- Repeat steps 2-5 for a total of 3-5 cycles.
- After the final cycle, neutralize the mixed solution by adding an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an ice bath.
- The product, **2-hydroxy-3-nitropyridine**, can then be isolated through standard post-treatment procedures such as filtration and drying.[3]

Note on Yield: While this method is reported to produce a high-purity product, the patent does not specify the quantitative yield.[3]

Protocol 2: Nitration using Mixed Acid (for analogous compounds)

This protocol is a general method for the nitration of pyridine derivatives and has been reported for the synthesis of similar compounds. It involves the use of a mixture of concentrated nitric and sulfuric acids.

Materials:

- 2-hydroxypyridine (or analogous pyridine derivative)

- Concentrated nitric acid
- Concentrated sulfuric acid
- Ice
- Aqueous ammonia
- Round-bottom flask (heat-resistant)
- Stirring apparatus
- Dropping funnel

Procedure:

- In a round-bottom flask, dissolve the starting pyridine derivative in concentrated sulfuric acid.
- Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.
- Slowly and progressively add the acid mixture to the solution of the pyridine derivative. The reaction is exothermic and may produce foam.
- Maintain the reaction temperature at a constant, elevated level (e.g., 130°C has been reported for a similar synthesis) throughout the acid addition.[\[4\]](#)
- After the addition is complete, pour the colored solution onto ice.
- Adjust the pH of the solution to around 3-4 by adding aqueous ammonia.
- Allow the mixture to stand in a refrigerator to facilitate precipitation.
- Collect the precipitate by filtration, wash with water, and dry.
- The crude product can be recrystallized from hot water to improve purity.[\[4\]](#)

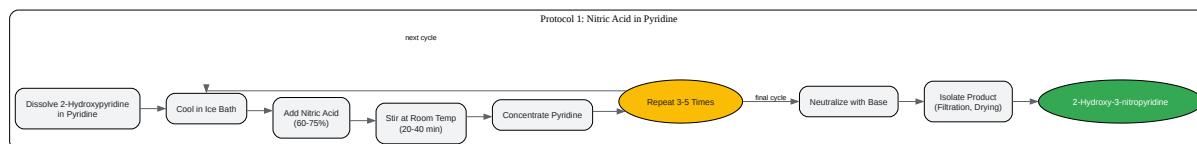
Quantitative Data for Analogous Syntheses:

The following table summarizes yield data from the synthesis of similar nitropyridine compounds, as specific yield data for the direct nitration of 2-hydroxypyridine to **2-hydroxy-3-nitropyridine** is not consistently reported in the surveyed literature.

| Starting Material | Nitrating Agent | Product | Yield | Reference |
|--------------------------|---------------------------------------|------------------------------------|---------------|-----------|
| 2-Pyridone | Sulfuric acid, Nitric acid | 3-Nitropyridone | 22% | [2] |
| 3-Hydroxypyridine | KNO ₃ , Sulfuric acid | 3-Hydroxy-2-nitropyridine | 49.7% | [5] |
| 3-Hydroxypyridine | Acetic anhydride, KNO ₃ | 3-Hydroxy-2-nitropyridine | 81-90% | [6][7] |
| 2-Amino-5-methylpyridine | Nitric acid, Sulfuric acid | 2-Hydroxy-5-methyl-3-nitropyridine | Not specified | [4] |

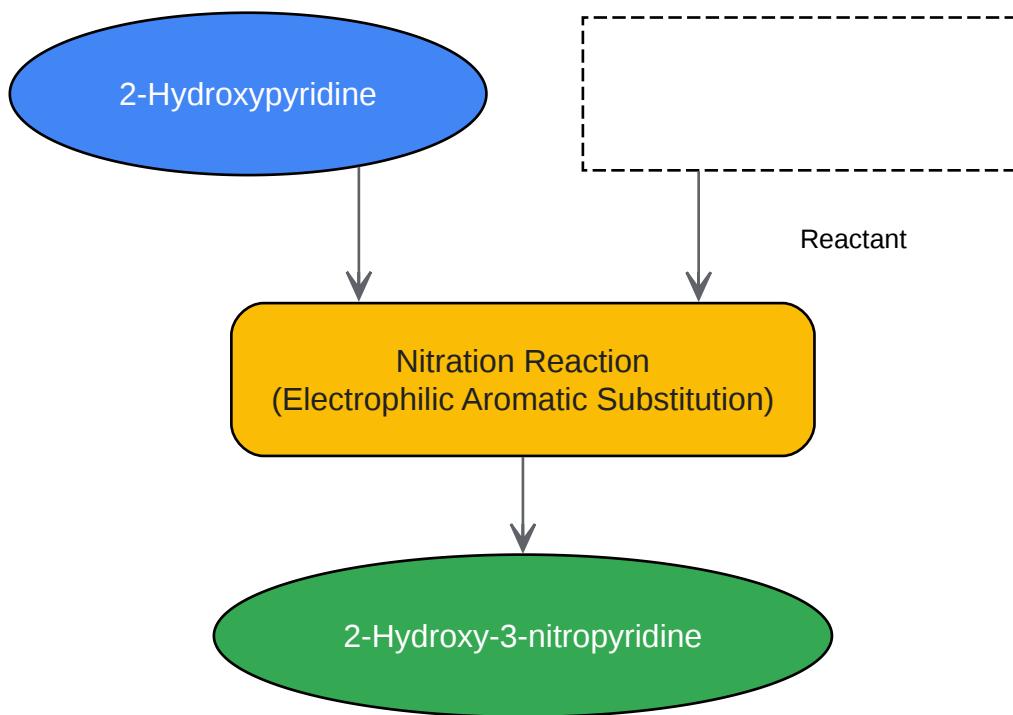
Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis of **2-hydroxy-3-nitropyridine**.



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Caption: Experimental workflow for the synthesis of **2-hydroxy-3-nitropyridine** using nitric acid in pyridine.

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Caption: Simplified reaction pathway for the nitration of 2-hydroxypyridine.

Safety Precautions

- The nitration reactions described are highly exothermic and should be conducted with extreme caution in a well-ventilated fume hood.
- Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
- Handle pyridine, a flammable and toxic solvent, with care.
- Always add acid to the reaction mixture slowly and with efficient stirring and cooling to control the reaction temperature.

- Quenching the reaction mixture with ice should be done carefully to avoid splashing of corrosive materials.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize **2-hydroxy-3-nitropyridine** for its various applications in drug development and scientific research.

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